molecular formula C10H11ClO B3143005 2-(4-Methylphenyl)propionyl chloride CAS No. 51631-67-5

2-(4-Methylphenyl)propionyl chloride

Cat. No.: B3143005
CAS No.: 51631-67-5
M. Wt: 182.64 g/mol
InChI Key: CBLJJIJBOWHEHH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propionyl chloride is an organic compound with the molecular formula C10H11ClO. It is also known as benzeneacetyl chloride, α,4-dimethyl-. This compound is a derivative of propionic acid and is characterized by the presence of a 4-methylphenyl group attached to the propionyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)propionyl chloride typically involves the chlorination of 2-(4-Methylphenyl)propionic acid. The process begins with the preparation of 2-(4-Methylphenyl)propionic acid from para-xylene through a series of reactions, including chlorination, nitrilation, methylation, and hydrolysis acidification . The final step involves the reaction of 2-(4-Methylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize waste and environmental impact, making it suitable for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propionyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reactivity as an acylating agent, making it valuable in the synthesis of a wide range of organic compounds. Its ability to undergo various chemical reactions, including substitution, hydrolysis, and reduction, further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2-(4-methylphenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJJIJBOWHEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

160.65 g (1.35 mol) of thionyl chloride are placed in a 1 liter three-necked flask fitted with a mechanical stirrer and a condenser. 164.2 g (0.9 mol) of p-methylphenylpropionic acid are added little by little thereto at room temperature. After 4 hours, the reaction is terminated by heating at 60° C. for 1 hour. Excess SOCl2 is removed by distillation/n vacuo. In that manner 164.5 g of p-methylphenylpropionic acid chloride are obtained.
Quantity
160.65 g
Type
reactant
Reaction Step One
Quantity
164.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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